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Compound of Interest

Compound Name: Citalopram-d6 N-Oxide

CAS No.: 1189652-54-7

Cat. No.: B564278

Get Quote

Executive Summary
Citalopram N-oxide is a minor, polar metabolite of the selective serotonin reuptake inhibitor

(SSRI) citalopram. Unlike the primary metabolic route (N-demethylation) which yields the

pharmacologically active desmethylcitalopram (DCT), N-oxide formation represents a

deactivation pathway.[1]

Crucially, while tertiary amine N-oxygenation is typically attributed to Flavin-containing

Monooxygenases (FMOs), citalopram N-oxide formation is distinctively mediated by

Cytochrome P450 2D6 (CYP2D6).[1][2] This guide details the mechanistic basis of this

reaction, its stereoselective nature favoring the R-enantiomer, and provides a self-validating

LC-MS/MS protocol for its quantification.[1]

Mechanistic Enzymology & Stereochemistry
The Enzyme Controversy: FMO vs. CYP2D6
In general xenobiotic metabolism, the N-oxygenation of tertiary amines is the canonical domain

of FMO3. However, citalopram presents a significant exception to this rule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b564278#bc-rfq
https://www.guidechem.com/encyclopedia/citalopram-n-oxide-dic181909.html
https://www.guidechem.com/encyclopedia/citalopram-n-oxide-dic181909.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9159052/
https://www.guidechem.com/encyclopedia/citalopram-n-oxide-dic181909.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564278?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Pathway (N-Demethylation): Mediated by CYP2C19 (major) and CYP3A4 (minor).[1]

This retains the pharmacological activity.[3][4]

N-Oxidation Pathway: Mediated exclusively by CYP2D6.[1][2][5]

Expert Insight: The involvement of CYP2D6 is critical for experimental design. Using non-

specific FMO inhibitors (e.g., methimazole) will not suppress citalopram N-oxide formation.[1][2]

Instead, potent CYP2D6 inhibitors like quinidine must be used to validate this pathway in liver

microsomes.

Stereoselectivity
Citalopram is a racemate (R/S), but the therapeutic activity resides in S-citalopram

(Escitalopram).[1][6] The metabolic clearance is highly stereoselective:

S-Citalopram: Preferentially cleared via N-demethylation by CYP2C19.[1][2]

R-Citalopram: Preferentially binds to CYP2D6.[1][6]

Consequence: The formation of Citalopram N-oxide is stereoselective for the R-enantiomer.

[1] In extensive metabolizers (EM), plasma concentrations of the N-oxide are often low, but

they may serve as a specific biomarker for CYP2D6 activity relative to the R-citalopram load.

Pathway Visualization
The following diagram illustrates the divergent metabolic fates of citalopram, highlighting the

enzyme-specific branching between bioactivation (demethylation) and deactivation (N-

oxidation).
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Figure 1: Divergent metabolic pathways of Citalopram enantiomers. Note the R-enantiomer

bias for the CYP2D6-mediated N-oxide formation.[1][2]

Experimental Protocol: Identification &
Quantification
To study this pathway, researchers must differentiate the N-oxide (M+16 Da) from hydroxylated

metabolites (also M+16 Da).[1] The following LC-MS/MS protocol ensures specificity.

Sample Preparation (In Vitro Microsomal Incubation)
Objective: Confirm CYP2D6 dependence.[1]

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Inhibitor Pre-incubation (Critical Step):

Control: Vehicle only.[1]

CYP2D6 Block: Add Quinidine (1 µM).[1]

FMO Block (Negative Control): Add Methimazole (100 µM) or heat inactivation (50°C for 2

min, as FMOs are thermolabile while CYPs are stable).

Reaction: Initiate with NADPH (1 mM). Incubate 30 min at 37°C.

Termination: Ice-cold Acetonitrile containing Internal Standard (e.g., Citalopram-d6).

LC-MS/MS Quantification Method
System: Triple Quadrupole MS (ESI Positive Mode). Chromatography: C18 Reverse Phase

(High pH stability preferred to retain basic amines).[1]

Transition Table:
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Analyte
Precursor
Ion (m/z)

Product Ion
(Quantifier)

Product Ion
(Qualifier)

Collision
Energy (eV)

Rationale

Citalopram 325.2 [M+H]+ 109.0 262.1 25
Fluorophenyl

fragment

Citalopram N-

Oxide
341.2 [M+H]+ 109.0 262.1 28

Retains

fluorophenyl;

+16 Da on

parent

Desmethylcit

alopram
311.2 [M+H]+ 109.0 262.1 25

Loss of -CH3

from parent

Note: The N-oxide may exhibit a distinct retention time shift (eluting earlier than parent) due to

increased polarity from the N-O bond.[1]

Data Interpretation[1][6][7][8][9]
Validation: If the N-oxide peak (341.2 -> 109.[1][2]0) is suppressed by >80% with Quinidine

but unaffected by Methimazole, the CYP2D6 mechanism is confirmed.

False Positives: Ensure separation from hydroxylated metabolites (also m/z 341).

Hydroxylated variants typically show different fragmentation patterns (e.g., shift in the 109

fragment if the hydroxylation is on the fluorophenyl ring).

Clinical & Toxicological Implications
Pharmacogenetics
Because CYP2D6 is highly polymorphic, the formation of citalopram N-oxide is subject to

significant inter-individual variability:

Poor Metabolizers (PM): Will show negligible N-oxide formation.[1][2] This shunts more R-

citalopram towards N-demethylation or renal excretion.[1][2]

Ultrarapid Metabolizers (UM): May exhibit elevated N-oxide ratios, potentially altering the

S/R efficacy ratio in plasma.
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Toxicology
Citalopram N-oxide is generally considered inactive and non-toxic at therapeutic levels.[1]

However, in cases of overdose, the saturation of the major CYP2C19 pathway may force flux

through CYP2D6, disproportionately increasing N-oxide levels. Unlike some N-oxides (e.g.,

clozapine N-oxide) which can revert to the parent drug in vivo, citalopram N-oxide is a stable

terminal metabolite excreted in urine.[1][2]
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exception to the FMO N-oxygen

Dalgaard, L. & Larsen, C. (1999). Metabolism and excretion of citalopram in man:

identification of O-acyl- and N-glucuronides.[1][2] Xenobiotica.

Significance: Identifies the N-oxide as a urinary metabolite and confirms mass balance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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